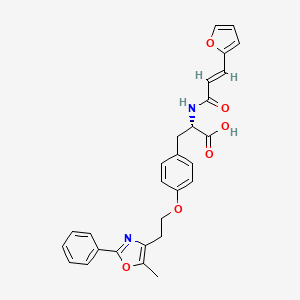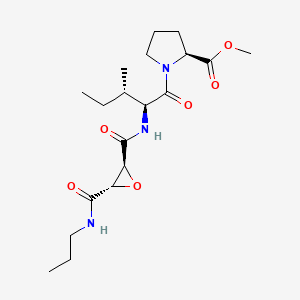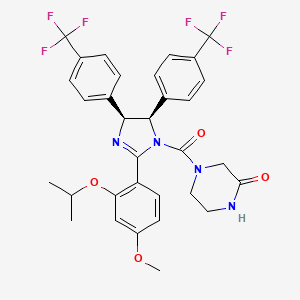
Caylin-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Caylin-2 est un analogue du nutlin-3 conçu pour moduler l'activité de la protéine suppresseur de tumeur p53. Il présente des similitudes structurales avec le nutlin-3 mais possède des groupes trifluorométhyles à la place du chlore sur les deux cycles phényles . Le nutlin-3 lui-même active p53 en inhibant son interaction avec MDM2, un régulateur négatif de l'activité de p53.
Applications De Recherche Scientifique
Les applications du Caylin-2 couvrent plusieurs domaines :
Chimie : Il sert d'outil précieux pour étudier les interactions p53-MDM2.
Biologie : Les chercheurs l'utilisent pour étudier les réponses cellulaires dépendantes de p53.
Médecine : Son potentiel en tant qu'agent anticancéreux est à l'étude.
Industrie : Bien qu'il ne soit pas utilisé directement dans l'industrie, les informations issues de la recherche sur le this compound peuvent éclairer le développement de médicaments.
5. Mécanisme d'action
Le mécanisme du this compound implique la perturbation de l'interaction p53-MDM2, conduisant à l'activation de p53. Les cibles moléculaires et les voies exactes restent un domaine de recherche actif.
Mécanisme D'action
Target of Action
Caylin-2 is a nutlin-3 analog . Its primary targets are MDM2 and Bcl-XL . MDM2 is a negative regulator of p53 activity, a crucial protein that regulates the cell cycle and acts as a tumor suppressor . Bcl-XL is an anti-apoptotic protein that prevents programmed cell death .
Mode of Action
This compound functions by inhibiting the interaction of p53 with MDM2 , thereby activating p53 . This disruption of the MDM2-p53 complex leads to the activation of p53, which can then exert its tumor suppressor effects . This compound can also bind to Bcl-XL
Biochemical Pathways
The primary biochemical pathway affected by this compound is the p53 pathway . By inhibiting MDM2, this compound allows p53 to escape degradation and accumulate in the cell . This leads to the activation of downstream p53-dependent genes that regulate cell cycle arrest, apoptosis, and DNA repair .
Pharmacokinetics
It is known that this compound is a crystalline solid that is soluble in dmf, dmso, and ethanol . These properties may influence its bioavailability and distribution in the body.
Result of Action
At high concentrations, this compound inhibits the growth of HCT116 cells, a human colon cancer cell line . This is likely due to the activation of p53 and the induction of apoptosis . Interestingly, at lower concentrations, this compound promotes the growth of HCT116 cells .
Analyse Biochimique
Biochemical Properties
Caylin-2 interacts with various biomolecules, most notably the p53 protein and MDM2, a negative regulator of p53 activity . By inhibiting the interaction of p53 with MDM2, this compound can modulate the activity of p53 .
Cellular Effects
In cellular processes, this compound has shown to have a significant impact. At high concentrations, this compound inhibits the growth of HCT116 cells . Interestingly, at concentrations between 5-100 nM, this compound promotes the growth of HCT116 cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the p53 protein and MDM2. This compound functions by inhibiting the interaction of p53 with MDM2, thus modulating the activity of p53 . This interaction can lead to changes in gene expression and potentially influence various cellular processes.
Temporal Effects in Laboratory Settings
It is known that this compound can have varying effects on cell growth depending on its concentration .
Metabolic Pathways
Given its interaction with p53 and MDM2, it is likely that this compound is involved in pathways related to cell growth and apoptosis .
Subcellular Localization
Given its interactions with p53 and MDM2, it is likely that this compound is localized in areas of the cell where these proteins are present .
Méthodes De Préparation
Voies de synthèse : La voie de synthèse du Caylin-2 implique des modifications de l'échafaudage du nutlin-3. Des groupes trifluorométhyles sont introduits pour améliorer ses propriétés.
Conditions de réaction : Les conditions de réaction spécifiques pour la synthèse du this compound ne sont pas largement documentées. La substitution du chlore par des groupes trifluorométhyles implique probablement des réactions de fluoration.
Production industrielle : Les informations sur les méthodes de production industrielle à grande échelle du this compound restent limitées en raison de sa nature axée sur la recherche.
Analyse Des Réactions Chimiques
Caylin-2 participe à diverses réactions chimiques :
Oxydation et réduction : En tant qu'analogue du nutlin-3, il peut subir des réactions redox.
Réactions de substitution : Les groupes trifluorométhyles peuvent réagir avec des nucléophiles ou des électrophiles.
Réactifs et conditions courants : Il s'agirait d'agents fluorants et de solvants appropriés.
Les principaux produits formés à partir de ces réactions seraient des dérivés du this compound avec des groupes fonctionnels modifiés.
Comparaison Avec Des Composés Similaires
Caylin-2 se distingue par sa modification unique de trifluorométhyle. Des composés similaires comprennent le nutlin-3 et d'autres activateurs de p53.
Propriétés
IUPAC Name |
4-[(4S,5R)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-bis[4-(trifluoromethyl)phenyl]-4,5-dihydroimidazole-1-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30F6N4O4/c1-18(2)46-25-16-23(45-3)12-13-24(25)29-40-27(19-4-8-21(9-5-19)31(33,34)35)28(20-6-10-22(11-7-20)32(36,37)38)42(29)30(44)41-15-14-39-26(43)17-41/h4-13,16,18,27-28H,14-15,17H2,1-3H3,(H,39,43)/t27-,28+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXLGOAAYXPLLCI-WUFINQPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@H]([C@H](N2C(=O)N3CCNC(=O)C3)C4=CC=C(C=C4)C(F)(F)F)C5=CC=C(C=C5)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30F6N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
648.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
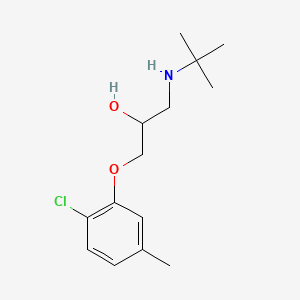
![7-[3,5-difluoro-4-(morpholin-4-ylmethyl)phenyl]-N-[6-[(3S,5R)-3,5-dimethylpiperazin-1-yl]pyridin-3-yl]pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B606431.png)
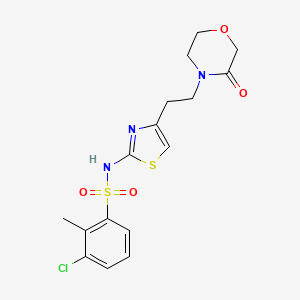

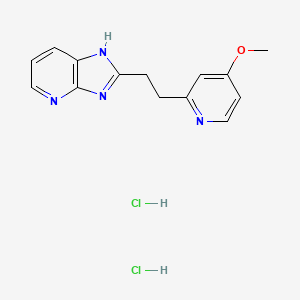
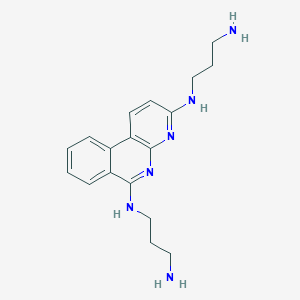
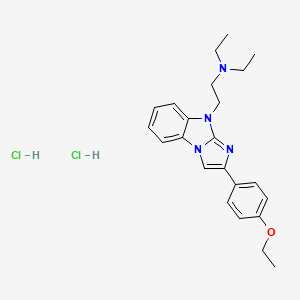
![N-Cyclopentyl-1-(1-isopropyl-5,6-dimethyl-1H-benzo[d]imidazol-2-yl)piperidine-4-carboxamide](/img/structure/B606445.png)
